molecular formula C18H28O3 B8794111 1-(2,4-Dihydroxyphenyl)dodecan-1-one CAS No. 25632-60-4

1-(2,4-Dihydroxyphenyl)dodecan-1-one

Cat. No.: B8794111
CAS No.: 25632-60-4
M. Wt: 292.4 g/mol
InChI Key: WFMWRPOIFMFIKO-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)dodecan-1-one is a hydroxyaryl alkanone featuring a dodecanone chain linked to a 2,4-dihydroxyphenyl group. This compound is structurally characterized by its two hydroxyl groups at the 2- and 4-positions of the aromatic ring and a 12-carbon aliphatic chain. It is primarily isolated from plant sources, such as Syzygium aqueum leaves, where it exhibits significant tyrosinase inhibitory activity . Its bioactivity is attributed to the electron-donating hydroxyl groups and the hydrophobic alkyl chain, which influence solubility, membrane permeability, and interactions with biological targets.

Properties

CAS No.

25632-60-4

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)dodecan-1-one

InChI

InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-11-17(20)16-13-12-15(19)14-18(16)21/h12-14,19,21H,2-11H2,1H3

InChI Key

WFMWRPOIFMFIKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)C1=C(C=C(C=C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

1-(2,4-Dihydroxyphenyl)dodecan-1-one belongs to a broader class of hydroxyaryl alkanones and chalcones. Key structural analogues include:

Compound Name Hydroxyl Positions Chain Length Source/Bioactivity Reference
1-(2,6-Dihydroxyphenyl)dodecan-1-one 2,6-dihydroxy C12 Horsfieldia iryas seeds; antimicrobial activity
1-(2,4,6-Trihydroxyphenyl)dodecan-1-one 2,4,6-trihydroxy C12 Knema elegans; phytochemical studies
(E)-1-(2,4-Dihydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one 2,4-dihydroxy (chalcone) - Syzygium aqueum; tyrosinase inhibition (82.65% yield)
Butein 2,4-dihydroxy (chalcone) - Antioxidant; inhibits mushroom tyrosinase (CAS# 487-52-5)
1-(2,4-Dihydroxyphenyl)-3,7-dimethyl-3-vinyl-8-(4-methyl-2-furyl)-6(E)-octen-1-one 2,4-dihydroxy C8 F. ferulaeoides; antifungal activity

Key Differences and Implications

Hydroxyl Substitution Patterns :

  • The 2,4-dihydroxy configuration in this compound enhances its antioxidant and enzyme-inhibitory properties compared to 2,6-dihydroxy analogues, which show weaker interactions due to steric hindrance .
  • Trihydroxy derivatives (e.g., 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one) exhibit increased polarity, reducing bioavailability but enhancing radical scavenging capacity .

Alkyl Chain Length :

  • The C12 chain in this compound provides optimal lipophilicity for membrane penetration, whereas shorter chains (e.g., C8 in F. ferulaeoides derivatives) reduce cellular uptake efficiency .

Chalcone vs. Alkanone Scaffolds: Chalcone derivatives (e.g., Butein) with α,β-unsaturated ketone moieties exhibit stronger antioxidant activity due to conjugation effects, while alkanones like this compound are more stable under physiological conditions .

Physicochemical Properties

Property This compound 1-(2,6-Dihydroxyphenyl)dodecan-1-one Butein (Chalcone)
Molecular Weight 290.36 g/mol 290.36 g/mol 272.26 g/mol
Melting Point Not reported 61–62°C >200°C
Key Spectral Data IR: ~1635 cm⁻¹ (C=O) ¹H NMR: δ 6.2–6.4 (aromatic H) MS: m/z 272
Solubility Low in water; soluble in DMSO Similar to 2,4-isomer Moderate in ethanol

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